Methyl 3-acetamidoprop-2-enoate
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Overview
Description
Methyl 3-acetamidoprop-2-enoate: is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industries. This compound, specifically, is characterized by its acetamido group attached to a prop-2-enoate moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetamidoprop-2-enoate can be synthesized through the esterification of 3-acetamidoprop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene, with sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted esterification has also been explored to speed up the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Methyl 3-acetamidoprop-2-enoate can undergo hydrolysis in the presence of an acid or base to yield 3-acetamidoprop-2-enoic acid and methanol.
Reduction: The compound can be reduced using lithium aluminum hydride to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 3-acetamidoprop-2-enoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-acetamidoprop-2-enoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It can be used to develop new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its ester functionality makes it useful in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-acetamidoprop-2-enoate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release the active acetamido group, which can then interact with various molecular targets. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Methyl 3-acetamidopropanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.
Ethyl 3-acetamidoprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 3-acetamidoprop-2-enoate is unique due to the presence of both the acetamido group and the double bond in the prop-2-enoate moiety. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
106014-56-6 |
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Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl 3-acetamidoprop-2-enoate |
InChI |
InChI=1S/C6H9NO3/c1-5(8)7-4-3-6(9)10-2/h3-4H,1-2H3,(H,7,8) |
InChI Key |
ZXKCZLZDERMMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC=CC(=O)OC |
Origin of Product |
United States |
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